molecular formula C10H16N4O B6431996 1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one CAS No. 85671-89-2

1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B6431996
CAS No.: 85671-89-2
M. Wt: 208.26 g/mol
InChI Key: AKRVOIJEHSTABD-UHFFFAOYSA-N
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Description

1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one is a synthetic organic compound that features a piperazine ring substituted with a 1-methyl-1H-imidazol-2-yl group

Properties

IUPAC Name

1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-9(15)13-5-7-14(8-6-13)10-11-3-4-12(10)2/h3-4H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRVOIJEHSTABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC=CN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one typically involves the reaction of 1-methyl-1H-imidazole with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as acetonitrile or tetrahydrofuran, and may require the use of a catalyst or base to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, but with optimized parameters to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazole or piperazine derivatives.

Scientific Research Applications

1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-imidazole: A simpler imidazole derivative with similar structural features.

    1-(1-methyl-1H-imidazol-2-yl)ethanone: Another imidazole derivative with a different substitution pattern.

    4-(1-methyl-1H-imidazol-2-yl)benzaldehyde: A related compound with an aromatic aldehyde group.

Uniqueness

1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring and an imidazole group makes it a versatile compound for various applications in research and industry.

Biological Activity

1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one is an organic compound classified under phenylpiperazines, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and neuropharmacology.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 1-methyl-1H-imidazol-2-yl group, contributing to its unique biological properties. Its molecular formula is C13H18N4OC_{13}H_{18}N_{4}O, with a molecular weight of approximately 250.31 g/mol.

Research indicates that compounds similar to 1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one may interact with various biological targets, including sigma receptors and heme oxygenase (HO) enzymes. These interactions can modulate pathways involved in cell proliferation and apoptosis.

Anticancer Activity

A study highlighted the compound's potential in inhibiting HO-1, an enzyme linked to tumor progression. In vitro tests demonstrated that derivatives of this compound reduced the viability of cancer cell lines such as DU145 (prostate cancer) and U87MG (glioblastoma) at concentrations of 10 µM and 50 µM, indicating promising anticancer activity .

Cell Line Concentration (µM) Viability (%)
DU1451070
DU1455040
U87MG1065
U87MG5030

Sigma Receptor Interaction

The compound also shows affinity for sigma receptors (σRs), which play roles in various neurological processes. This interaction could potentially lead to neuroprotective effects, making it a candidate for further investigation in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Combination Therapies : Research has demonstrated that combining HO-1 inhibitors with σR ligands enhances anticancer efficacy. The simultaneous targeting of these pathways could disrupt cancer cell survival mechanisms .
  • Cytotoxicity Profiles : In a detailed cytotoxicity assessment using MTT assays, various derivatives were tested against multiple cancer cell lines, revealing that modifications to the piperazine structure significantly affected their potency .
  • Pharmacophore Models : Computational studies have suggested that the structural flexibility of the piperazine moiety allows for better binding interactions with target proteins, enhancing the overall biological activity of these compounds .

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